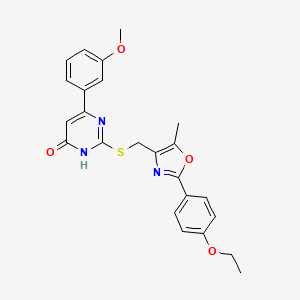![molecular formula C20H18N2O2 B2665104 2-(Furan-2-yl)-1-[2-(3-methylphenoxy)ethyl]benzimidazole CAS No. 637754-47-3](/img/structure/B2665104.png)
2-(Furan-2-yl)-1-[2-(3-methylphenoxy)ethyl]benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Furan-2-yl)-1-[2-(3-methylphenoxy)ethyl]benzimidazole is an organic compound that features a benzimidazole core substituted with a furan ring and a 3-methylphenoxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-1-[2-(3-methylphenoxy)ethyl]benzimidazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole core, followed by the introduction of the furan ring and the 3-methylphenoxyethyl group through substitution reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Furan-2-yl)-1-[2-(3-methylphenoxy)ethyl]benzimidazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The benzimidazole core can be reduced under specific conditions.
Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the benzimidazole core can produce benzimidazoline derivatives.
Applications De Recherche Scientifique
2-(Furan-2-yl)-1-[2-(3-methylphenoxy)ethyl]benzimidazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 2-(Furan-2-yl)-1-[2-(3-methylphenoxy)ethyl]benzimidazole involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity or interference with cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Furan-2-yl)benzimidazole: Lacks the 3-methylphenoxyethyl group, which may affect its biological activity.
1-(2-Phenoxyethyl)benzimidazole: Contains a phenoxyethyl group instead of the 3-methylphenoxyethyl group, leading to different chemical properties.
2-(Thiophen-2-yl)-1-[2-(3-methylphenoxy)ethyl]benzimidazole: Substitutes the furan ring with a thiophene ring, which can alter its reactivity and applications.
Uniqueness
2-(Furan-2-yl)-1-[2-(3-methylphenoxy)ethyl]benzimidazole is unique due to the combination of the furan ring and the 3-methylphenoxyethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
IUPAC Name |
2-(furan-2-yl)-1-[2-(3-methylphenoxy)ethyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-15-6-4-7-16(14-15)23-13-11-22-18-9-3-2-8-17(18)21-20(22)19-10-5-12-24-19/h2-10,12,14H,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPWBMDFUSQAJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl (2-((2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)amino)-2-oxoethyl)carbamate](/img/structure/B2665022.png)


![N-(3,5-dimethylphenyl)-2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide](/img/structure/B2665028.png)


![2-ethoxy-5-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2665033.png)
![3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-PROPYL-1,2,4-TRIAZOL-4-AMINE](/img/structure/B2665034.png)
![Methyl 2-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-1,3-benzoxazole-6-carboxylate](/img/structure/B2665036.png)
![4-[(E)-{[3-METHOXY-4-(PENTYLOXY)PHENYL]METHYLIDENE}AMINO]-5-(TRIFLUOROMETHYL)-1,2,4-TRIAZOLE-3-THIOL](/img/structure/B2665038.png)


![4-methoxy-1-methyl-5-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-1,2-dihydropyridin-2-one](/img/structure/B2665042.png)
